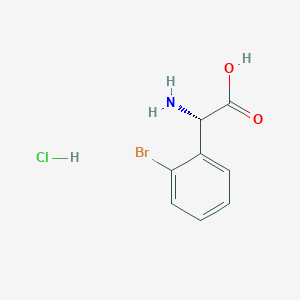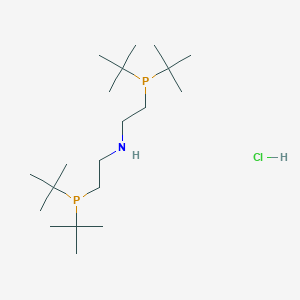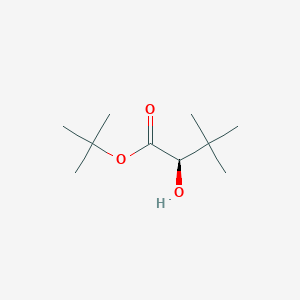
2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine (CNPT) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of triazine derivatives, which are widely used as building blocks in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell division and proliferation. It has also been suggested that 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine induces apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine has been found to exhibit several biochemical and physiological effects, including the inhibition of DNA synthesis and cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). It has also been shown to modulate the activity of certain signaling pathways involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, like any other chemical compound, 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine has certain limitations, such as its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine, including:
1. Development of new synthesis methods to improve the yield and purity of 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine.
2. Investigation of the molecular mechanisms underlying the anticancer activity of 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine.
3. Evaluation of the potential of 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine as a lead compound for the development of new anticancer drugs.
4. Study of the pharmacokinetics and pharmacodynamics of 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine in animal models.
5. Exploration of the potential applications of 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine in other fields such as agrochemicals and materials science.
In conclusion, 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine is a promising compound with potential applications in various fields, particularly in the development of new cancer therapies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
There are several methods for the synthesis of 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine, but the most commonly used method is the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with 2-naphthol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, 2-Chloro-4-(naphthyl-2-yl)-6-phenyl-1,3,5-triazine has been found to exhibit potent anticancer activity against a wide range of cancer cell lines. It has also been shown to possess antimicrobial, antifungal, and antiviral activities.
Eigenschaften
IUPAC Name |
2-chloro-4-naphthalen-2-yl-6-phenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3/c20-19-22-17(14-7-2-1-3-8-14)21-18(23-19)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTRHLOWOKRRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine | |
CAS RN |
1342819-12-8 |
Source


|
| Record name | 2-chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B6591188.png)


![(S)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B6591213.png)




![7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B6591251.png)



